3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Description
3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Research on heterocyclic compounds, such as benzodiazepinooxazoles and benzimidazole derivatives, often focuses on their potential therapeutic applications. For instance, novel analogs exhibiting significant antibacterial activity against various pathogens have been designed, indicating the potential of these structures in developing new antimicrobial agents (Palkar et al., 2017). Additionally, compounds with a benzodiazepine core have been explored for their serotonin receptor antagonistic properties, showcasing the versatility of these frameworks in addressing different therapeutic targets (Harada et al., 1995).
Chemical Synthesis and Methodology
Heterocyclic compounds similar to the one are subjects of synthetic chemistry research, focusing on developing novel synthetic methods or understanding reaction mechanisms. Studies on the synthesis of benzoxazole and benzodiazepine derivatives provide insights into novel synthetic pathways and potential applications in creating complex molecules for various uses, including pharmaceuticals and materials science (Ukhin et al., 2011).
Properties
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIGCTFMWHAZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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